Methyl 4-dodecylbenzoylacetate

Description

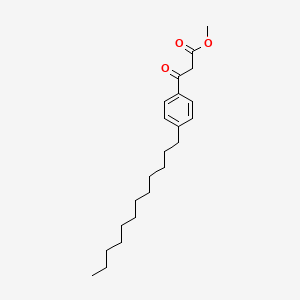

Methyl 4-dodecylbenzoylacetate is a synthetic aromatic ester characterized by a benzoyl group substituted with a dodecyl (C12) alkyl chain at the para position, esterified with a methyl group.

Synthesis pathways for similar methyl esters (e.g., Methyl 4-(dimethylamino)-2-hydroxybenzoate) involve esterification using potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under mild conditions . Such methods suggest that this compound could be synthesized via analogous routes, though the bulky dodecyl chain may necessitate extended reaction times or elevated temperatures to ensure complete conversion.

Properties

CAS No. |

53097-38-4 |

|---|---|

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

methyl 3-(4-dodecylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C22H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)21(23)18-22(24)25-2/h14-17H,3-13,18H2,1-2H3 |

InChI Key |

XTHNTLJOQDIBRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-dodecylbenzoylacetate can be synthesized through a multi-step process involving the acylation of benzoylacetate with dodecyl bromide. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-dodecylbenzoylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-dodecylbenzoylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-dodecylbenzoylacetate involves its interaction with specific molecular targets. The long dodecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. This property is particularly relevant in its antimicrobial activity, where it can compromise the cell membranes of microorganisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4-dodecylbenzoylacetate with structurally related esters, extrapolating data from evidence-based analogs:

Key Observations:

- Hydrophobicity: this compound’s long alkyl chain renders it more hydrophobic than shorter-chain esters like Methyl palmitate or aromatic analogs with polar substituents (e.g., bromine in Ethyl 4-bromophenylacetate) .

- Stability: The absence of reactive functional groups (e.g., hydroxyl or unsaturated bonds) in this compound suggests greater chemical stability compared to diterpenoid esters (e.g., Sandaracopimaric acid methyl ester), which may undergo oxidation due to conjugated double bonds .

- Spectral Signatures: NMR and FTIR data for similar methyl esters (e.g., Methyl shikimate , Methyl 4-(dimethylamino)-2-hydroxybenzoate ) indicate that the target compound would exhibit characteristic peaks for aromatic protons (δ 7.0–8.0 ppm in ¹H NMR) and ester carbonyls (~1700 cm⁻¹ in FTIR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.